molecular formula C15H23Cl2N3 B13087931 (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride

(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride

Cat. No.: B13087931
M. Wt: 316.3 g/mol
InChI Key: SXFJHDRVEAIJCF-UHFFFAOYSA-N
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Description

(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a piperidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the indole ring, followed by the introduction of the piperidine ring and the methanamine group. Common reagents used in these reactions include indole derivatives, piperidine, and methylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmitter release, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine dihydrochloride include other indole derivatives and piperidine-containing compounds. Examples include:

  • (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanol
  • (3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)acetic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H23Cl2N3

Molecular Weight

316.3 g/mol

IUPAC Name

[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]methanamine;dihydrochloride

InChI

InChI=1S/C15H21N3.2ClH/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15;;/h2-3,8,10,12,17H,4-7,9,16H2,1H3;2*1H

InChI Key

SXFJHDRVEAIJCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)CN.Cl.Cl

Origin of Product

United States

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